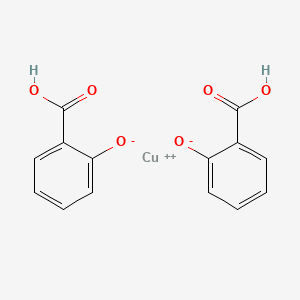
Copper disalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper disalicylate is a coordination compound consisting of copper(II) ions and salicylate ligands. It is known for its distinctive blue color and has been studied for its potential applications in various fields, including medicine, chemistry, and industry. The compound’s unique properties arise from the interaction between the copper ions and the salicylate ligands, which confer both stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper disalicylate can be synthesized through the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with sodium salicylate in an aqueous solution. The reaction typically involves mixing equimolar amounts of the reactants and allowing the mixture to react at room temperature. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more controlled conditions, such as maintaining specific pH levels and temperatures to optimize yield and purity. Large-scale production may also incorporate continuous flow reactors to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Copper disalicylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced back to copper(I) or elemental copper using reducing agents.
Substitution: Ligand exchange reactions can occur, where the salicylate ligands are replaced by other ligands, such as amines or phosphines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands in the presence of a suitable solvent, such as ethanol or methanol.
Major Products:
Oxidation: Copper(III) complexes.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
Cancer Therapy
Copper complexes, including copper disalicylate, have been extensively studied for their potential as anticancer agents. Research indicates that copper (II) complexes can induce apoptosis in cancer cells. For instance:
- Colorectal Cancer : A study demonstrated that copper (II) complexes of salicylate phenanthroline effectively induced apoptosis in colorectal cancer cells, outperforming traditional chemotherapeutics like oxaliplatin. The mechanism involved the generation of reactive oxygen species (ROS) and the inhibition of the JAK2/STAT5 signaling pathway, leading to reduced expression of anti-apoptotic proteins such as Bcl-2 and survivin .
- Triple-Negative Breast Cancer : Another study highlighted that salicylate phenanthroline copper (II) complex significantly inhibited growth in triple-negative breast cancer cell lines. The treatment resulted in a marked reduction of Bcl-2 and survivin expression, suggesting its potential as a therapeutic agent for aggressive cancer types .
| Cancer Type | Copper Complex | Mechanism | Outcome |
|---|---|---|---|
| Colorectal Cancer | Cu(sal)(phen) | Induces ROS, inhibits JAK2/STAT5 | Enhanced apoptosis, reduced tumor growth |
| Triple-Negative Breast Cancer | Salicylate Phenanthroline Cu(II) | Induces apoptosis via Bcl-2 downregulation | Significant tumor growth inhibition |
Material Science Applications
Dye-Sensitized Solar Cells
This compound derivatives have shown promise in the field of renewable energy. Specifically, they are being explored as dye sensitizers in solar cells:
- A study synthesized copper (II) complexes with salicylidene ethylenediamine and characterized their use in dye-sensitized solar cells. The thermal stability of these complexes was enhanced by the presence of copper ions, which increased the onset decomposition temperature significantly .
| Material | Application | Properties |
|---|---|---|
| Copper Salicylidene Complexes | Dye Sensitizers for Solar Cells | Improved thermal stability and light absorption |
Environmental Applications
Radioprotection
This compound has also been investigated for its radioprotective properties:
- In animal studies, copper (II)(3,5-diisopropylsalicylate) demonstrated significant radioprotective effects. Mice treated with this compound showed an increase in survival rates post-irradiation and accelerated recovery of immune functions compared to untreated controls .
| Treatment | Radiation Dose | Survival Rate Improvement |
|---|---|---|
| Copper(II)(3,5-diisopropylsalicylate) | 8 Gy | Increased from 40% to 86% |
Wirkmechanismus
The mechanism of action of copper disalicylate involves several pathways:
Antimicrobial Activity: Copper ions disrupt microbial cell membranes and generate reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation and pain.
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer and stabilizing reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Copper disalicylate can be compared with other copper(II) complexes, such as:
Copper(II) sulfate: Commonly used in agriculture and industry, but lacks the specific ligand interactions of this compound.
Copper(II) acetate: Used in various chemical reactions, but has different solubility and reactivity profiles.
Copper(II) salicylate: Similar in structure but may have different coordination environments and reactivity.
Uniqueness: this compound’s unique combination of copper ions and salicylate ligands provides distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
16048-96-7 |
|---|---|
Molekularformel |
C14H10CuO6 |
Molekulargewicht |
337.77 g/mol |
IUPAC-Name |
copper;2-hydroxybenzoate |
InChI |
InChI=1S/2C7H6O3.Cu/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
CMRVDFLZXRTMTH-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















